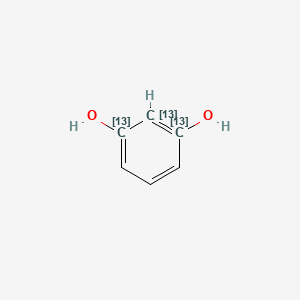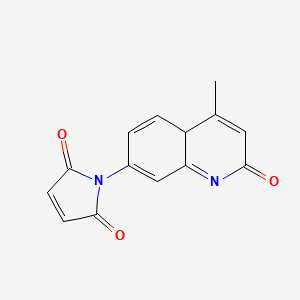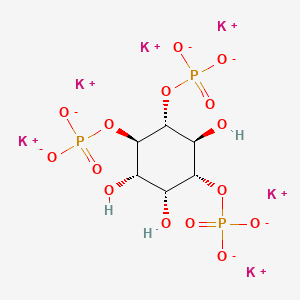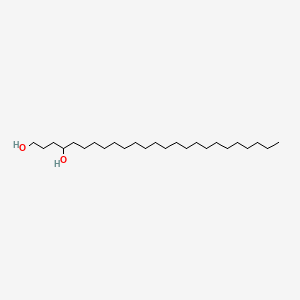
Resorcinol-1,2,3-13C3
Übersicht
Beschreibung
Resorcinol, also known as 1,3-dihydroxybenzene, is a phenolic compound . It is an organic compound with the formula C6H4(OH)2 . It is one of three isomeric benzenediols, the 1,3-isomer . Resorcinol crystallizes from benzene as colorless needles that are readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide . Resorcinol-1,2,3-13C3 is a variant of resorcinol where the first three carbon atoms are replaced by carbon-13 isotopes .
Synthesis Analysis
Resorcinol is produced in several steps from benzene, starting with dialkylation with propylene to give 1,3-diisopropylbenzene . Oxidation and Hock rearrangement of this disubstituted arene gives acetone and resorcinol . The synthesis of resorcinol-acetone copolymer was described in a study . The polymer was prepared by trifluoroacetic acid-catalyzed polymerization of resorcinol with acetone .
Molecular Structure Analysis
Resorcinol has a benzene ring with two hydroxyl (-OH) groups situated at adjacent carbon positions (1,3 positions) on the ring . The structure of resorcinol was confirmed by the FT-IR, 1H-NMR, and 13C-NMR spectra .
Chemical Reactions Analysis
Resorcinol undergoes a 1H+ 1e oxidation at pH < pKa1 and a 1e oxidation at pH > pKa2 to form radicals . The radicals then readily react to form dimers/polymers deposited on the electrode surface .
Physical And Chemical Properties Analysis
Resorcinol is a white crystalline solid . It has a sweet odor and is soluble in water . It is insoluble in chloroform and carbon disulfide . Its melting point is 110℃ . Its boiling point is 277℃ . Its density is 1.28g/cm3 .
Wissenschaftliche Forschungsanwendungen
Isotopic Abundance Analysis in Resorcinol
- A study investigated the impact of biofield energy treatment on the isotopic abundance ratios of 13C/12C in Resorcinol, using Gas Chromatography-Mass Spectrometry (GC-MS). The research indicated significant changes in isotopic abundance ratios, suggesting altered physicochemical properties of Resorcinol, potentially impacting its application in pharmaceuticals and chemical industries (Trivedi et al., 2016).
Physical, Spectral, and Thermal Properties
- Another study focused on altering the physical, spectral, and thermal properties of Resorcinol through biofield treatment. Changes in crystallite size and thermal properties were observed, which could improve the spreadability, bioavailability, and reaction rate of Resorcinol in topical pharmaceutical formulations (Trivedi et al., 2015).
Photocatalytic Degradation in Water
- Research on the photocatalytic degradation of Resorcinol, an endocrine disrupter, in water using zinc oxide under sunlight irradiation explored its effectiveness in waste water treatment. The study identified key intermediates and proposed a photodegradation mechanism, emphasizing the potential of sunlight-mediated photocatalysis for removing Resorcinol from wastewater (Pardeshi & Patil, 2009).
Electrochemical Sensing Applications
- Investigations into electrochemical sensing of Resorcinol revealed methods for its detection in water samples. Studies focused on modified electrodes and advanced voltammetric techniques for selective determination, highlighting its application in environmental monitoring and pollution control (Amare & Begashaw, 2019).
Synthesis and Formulation Studies
- A study presented a time-efficient acid-catalyzed synthesis of Resorcinol-Formaldehyde aerogels. These aerogels, used as precursors of carbon aerogels, have applications in areas requiring electrically conducting materials (Mulik, Sotiriou-Leventis, & Leventis, 2007).
Binding Studies with DNA
- Research on the binding properties of Resorcinol with DNA provided insights into its action mechanism, which is crucial for understanding its effects on human health, especially in the context of its use in hair dyes (Zeng et al., 2021).
Environmental and Occupational Exposure Studies
- A study assessing environmental and occupational exposure to Resorcinol in various industries highlighted its impact on workers' health and the environment. This research provides crucial data for workplace safety regulations and environmental protection measures (Porras et al., 2018).
Wirkmechanismus
Target of Action
Resorcinol-1,2,3-13C3, also known as Resorcinol, is primarily used as an antiseptic and disinfectant in topical pharmaceutical products . It is used in the treatment of skin disorders and infections such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts . The primary targets of Resorcinol are skin cells, where it exerts a keratolytic activity, helping to remove hard, scaly, or roughened skin .
Mode of Action
Resorcinol works by inhibiting peroxidases in the thyroid, subsequently blocking the synthesis of thyroid hormones and causing goiter . It interferes with the iodination of tyrosine and the oxidation of iodide . In vitro studies involving lactoperoxidase (LPO) and thyroid peroxidase (TPO) have shown that these two enzymes can become irreversibly inhibited by way of a suicide inactivation by resorcinol .
Biochemical Pathways
Resorcinol affects the biochemical pathways related to skin cell growth and differentiation, leading to its keratolytic activity . It also impacts the thyroid hormone synthesis pathway by inhibiting peroxidases, which play a crucial role in the iodination of tyrosine residues in thyroglobulin, a key step in the synthesis of thyroid hormones .
Pharmacokinetics
Pharmacokinetic data on Resorcinol were obtained from studies in rats . In the urine, the major metabolite of Resorcinol was the glucuronide .
Result of Action
The result of Resorcinol’s action is the removal of hard, scaly, or roughened skin in conditions such as acne, seborrheic dermatitis, eczema, psoriasis, corns, calluses, and warts .
Action Environment
The action of Resorcinol can be influenced by environmental factors such as temperature and pH. For instance, the solid Resorcinol occurs in two crystalline forms, the alpha form which is obtained by crystallization of Resorcinol from ethanol, and the beta form which is obtained on crystallizing Resorcinol from benzene or on cooling of molten Resorcinol . These different forms may have different solubilities and hence bioavailabilities, potentially influencing the compound’s action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
Resorcinol is one of five FDA-approved over-the-counter acne medications . It works by exfoliating the skin, causing dead skin cells to shed from the skin . This exfoliation stimulates new skin cell production to replace these dead skin cells, keeping the skin turning over and helping to prevent clogged pores and acne .
Eigenschaften
IUPAC Name |
(1,2,3-13C3)cyclohexa-1,3,5-triene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMLBKRAJCXXBS-VMGGCIAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C](=[13CH][13C](=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(Methanesulfonyl)sulfanyl]octanoic acid](/img/structure/B563462.png)
![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)






![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)



